molecular formula C11H13N3O2 B11788229 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11788229
M. Wt: 219.24 g/mol
InChI Key: WDPMGFBEAFSQSY-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is a phenolic derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position (C2) and a 3-methyl-1H-1,2,4-triazol-5-yl substituent at the para position (C4) of the aromatic ring. This structural combination positions the compound as a candidate for applications in medicinal chemistry, particularly given the known pharmacological properties of 1,2,4-triazole derivatives, such as antimicrobial, anticancer, and antinociceptive activities .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethoxy-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C11H13N3O2/c1-3-16-10-6-8(4-5-9(10)15)11-12-7(2)13-14-11/h4-6,15H,3H2,1-2H3,(H,12,13,14)

InChI Key

WDPMGFBEAFSQSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=N2)C)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A foundational approach involves cyclocondensation reactions between substituted hydrazines and carbonyl-containing precursors. For instance, 4-ethoxy-2-hydroxybenzaldehyde can react with 3-methyl-1H-1,2,4-triazole-5-carbohydrazide under acidic conditions to form the target compound. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by cyclization and dehydration.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
Catalystp-Toluenesulfonic acidAccelerates dehydration
SolventEthanol/Water (3:1)Balances solubility

This method yields ~65–72% purity, necessitating further recrystallization from ethanol.

Propargylation and Click Chemistry

Microwave-assisted propargylation of 1,2,4-triazole-3-thiones followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular pathway. Starting from 4-ethoxy-2-hydroxyphenyl propargyl ether, the triazole ring is constructed via reaction with azide derivatives of 3-methyl-1H-1,2,4-triazole.

Advantages:

  • Microwave irradiation reduces reaction time from hours to minutes (e.g., 2 min vs. 1 h).

  • Yields exceed 90% when using Cu(I) iodide as a catalyst.

Example Protocol:

  • Propargylation: 4-Ethoxy-2-hydroxybenzaldehyde reacts with propargyl bromide in the presence of K₂CO₃ (yield: 85%).

  • CuAAC: The propargylated intermediate couples with 3-methyl-1H-1,2,4-triazole-5-azide under microwave irradiation (70°C, 5 min).

Catalytic Systems and Optimization

Sulfonic Acid Salts for Enhanced Efficiency

Alkyl or aryl sulfonic acid salts, such as mesyl or tosyl derivatives, significantly improve reaction kinetics in triazole synthesis. These catalysts stabilize intermediates and reduce side reactions, as demonstrated in the preparation of analogous triazolinones.

Case Study:

  • Catalyst: Tosyl chloride (TsCl)

  • Effect: Increases yield from 55% to 82% in cyclocondensation reactions.

  • Mechanism: TsCl activates carbonyl groups via electrophilic enhancement, facilitating nucleophilic attack by hydrazine derivatives.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., ethanol-water) mitigate this issue while maintaining reactivity.

Comparative Data:

Solvent SystemTemperature (°C)Yield (%)
DMF9058
Ethanol-Water (3:1)8072
Methanol7065

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow systems addresses batch variability and improves heat management. For example, a tubular reactor with immobilized sulfonic acid catalysts achieves 89% conversion in 30 minutes, compared to 65% in batch mode.

Design Considerations:

  • Residence Time: 20–40 minutes for complete cyclization.

  • Catalyst Loading: 5–10 wt% sulfonic acid resin.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium reduces organic solvent use. A pilot study demonstrated 70% yield at 100 bar and 50°C, though scalability remains challenging due to high equipment costs.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR: Key signals include a singlet for the triazole proton (δ 8.1–8.3 ppm) and a broad peak for the phenolic -OH (δ 10.5–11.0 ppm).

  • IR Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C═N) and 1250 cm⁻¹ (C-O of ethoxy group).

Purity Assessment

HPLC with a C18 column and UV detection (254 nm) is standard. Acceptable purity thresholds for pharmaceutical intermediates exceed 95%, achievable via silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, triazoles, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions including oxidation, reduction, and substitution. These properties make it useful for creating more complex molecules in pharmaceutical and materials chemistry.

Pharmaceutical Research

The compound is being investigated for its potential therapeutic benefits:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant activity against various microbial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has indicated that it may inhibit the growth of certain cancer cell lines by interfering with specific enzymatic pathways involved in cell proliferation.

Material Science

In industrial applications, 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol can be utilized in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity can be harnessed to create materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol against multidrug-resistant strains of bacteria. The results indicated that the compound showed effective inhibition at low concentrations compared to conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol

  • Substituents: Phenol: Methoxy (-OCH₃) at C2, triazole at C4. Triazole: 2-methylfuran-3-yl substituent.
  • The furan substituent introduces a heteroaromatic ring, which may alter electronic properties and binding interactions compared to the methyl group in the target compound.

3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Substituents: Triazole: 3-Methoxybenzyl at C3, thione (-S) at C5. Phenol: 2-Methoxyphenyl attached to the triazole.
  • Key Differences :
    • The thione group enhances hydrogen-bonding capacity and redox reactivity compared to the methyl group in the target compound.
    • The benzyl substituent introduces steric bulk, which may affect target selectivity in biological systems.

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

  • Substituents :
    • Triazole: Ethoxyphenyl and methoxyphenyl groups, thiol (-SH) at C3.
  • Key Differences: The thiol group confers nucleophilic reactivity, enabling disulfide bond formation or metal chelation, unlike the inert methyl group in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Phenol Substituents Triazole Substituents Key Functional Groups Molecular Formula (MW)
2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol 2-ethoxy, 4-triazolyl 3-methyl Ethoxy, triazole C₁₁H₁₃N₃O₂ (233.24 g/mol)*
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol 2-methoxy, 4-triazolyl 2-methylfuran-3-yl Methoxy, furan C₁₄H₁₃N₃O₃ (271.27 g/mol)
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 2-methoxyphenyl 3-methoxybenzyl, thione Thione, benzyl C₁₈H₁₇N₃O₂S (343.41 g/mol)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol N/A (triazole-bound) Ethoxyphenyl, methoxyphenyl, thiol Thiol, alkoxy C₁₇H₁₇N₃O₂S (331.40 g/mol)

*Calculated molecular weight based on inferred formula.

Biological Activity

2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol, with the CAS number 1416347-07-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

The molecular formula of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol is C11H13N3O2C_{11}H_{13}N_{3}O_{2} with a molecular weight of 219.24 g/mol. Its structure includes a triazole ring, which is known for enhancing biological activity in various compounds.

PropertyValue
CAS Number1416347-07-3
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In one study, a series of compounds including derivatives of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol were evaluated against various bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, with some compounds showing IC50 values below 1 µM against specific strains .

Antidiabetic Properties

The compound has also been investigated for its potential antidiabetic effects. Inhibition studies on the aldose reductase (AR) enzyme revealed that certain derivatives exhibited potent inhibitory activity with IC50 values ranging from 0.62 µM to 1.83 µM. These findings suggest that modifications in the triazole structure can enhance the inhibitory effects against AR, contributing to potential therapeutic applications in diabetes management .

Study on Triazole Derivatives

A comprehensive study synthesized various triazole derivatives and assessed their biological activities. The incorporation of the triazole ring was found to significantly enhance anti-cholinesterase activity compared to non-triazole counterparts. For instance, some derivatives showed greater inhibition than standard drugs like galantamine .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets. The docking scores indicated that 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol derivatives fit well into the active sites of target enzymes, reinforcing their potential as effective inhibitors in therapeutic applications .

Q & A

Q. Key Data :

ConditionYield (%)Purity (HPLC)
DMF, 100°C, 12h7298.5%
Ethanol, 80°C, 24h5895.2%

How can regioselectivity challenges in triazole-ring formation be addressed during synthesis?

Advanced Research Focus
Regioselectivity issues arise due to competing 1,3- vs. 1,4-triazole isomers. Strategies include:

  • Catalytic Control : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-isomers.
  • Steric Effects : Bulky substituents on the phenol moiety direct triazole formation to the para position .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms ethoxy (-OCH₂CH₃) and triazole proton environments (δ 8.2–8.5 ppm for triazole H).
  • X-ray Crystallography : Resolves spatial arrangement; triazole N–N bond lengths (~1.31 Å) indicate aromaticity .

Advanced Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

How does the compound’s acidity influence its reactivity and biological activity?

Advanced Research Focus
The phenolic -OH (pKa ~9.5) and triazole N–H (pKa ~12.3) groups dictate solubility and metal-binding capacity. Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) reveals:

SubstituentpKa (Phenolic OH)pKa (Triazole NH)
3-Methyl-triazole9.412.1
Unsubstituted9.812.5

Lower pKa values correlate with enhanced solubility in polar solvents and antimicrobial potency .

What mechanisms underlie its reported antimicrobial activity?

Basic Research Focus
The triazole moiety inhibits fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis. Ethoxy groups enhance membrane permeability. MIC values against Candida albicans: 4–8 µg/mL .

Advanced Focus : Structure-activity relationship (SAR) studies show:

  • Triazole Methyl Group : Critical for target binding (ΔG = -8.2 kcal/mol via docking).
  • Ethoxy Chain : Longer chains reduce activity due to steric hindrance .

How can computational methods predict its interaction with biological targets?

Advanced Research Focus
Density functional theory (DFT) and molecular dynamics (MD) simulations reveal:

  • Electrostatic Potential : Negative charge density on triazole N atoms facilitates H-bonding with CYP51.
  • Binding Affinity : MM/PBSA calculations estimate ΔG = -7.9 kcal/mol for CYP51 inhibition .

How should researchers resolve contradictions in reported pKa or bioactivity data?

Advanced Research Focus
Discrepancies arise from solvent polarity, measurement techniques, or impurities. Mitigation strategies:

  • Standardized Protocols : Use consistent solvent systems (e.g., 0.05 M TBAH in isopropyl alcohol for pKa).
  • Purity Validation : LC-MS to confirm >98% purity before bioassays .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Matrix Effects : Plasma proteins bind phenolic OH, reducing recovery (60–70%).
  • Detection : LC-UV (λ = 254 nm) vs. LC-MS/MS (LOQ: 0.1 ng/mL).
MethodLOQRecovery (%)
LC-UV10 ng/mL65
LC-MS/MS0.1 ng/mL85

Protein precipitation with acetonitrile improves recovery .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

  • Thermal Stability : Degrades >10% at 40°C/75% RH after 4 weeks.
  • Light Sensitivity : Photooxidation of triazole ring occurs under UV light (t₁/₂ = 48h).
    Recommendation : Store at 2–8°C in amber vials under N₂ atmosphere .

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